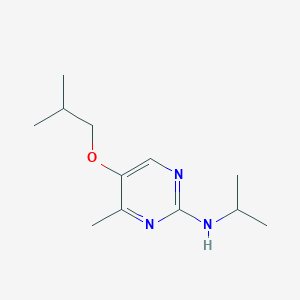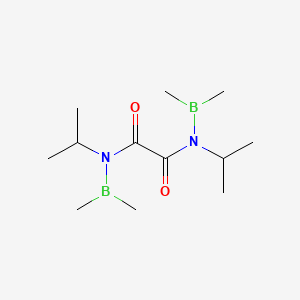![molecular formula C24H50N6O3 B14352214 N-[2-[2-[2-[bis(3-amino-3-oxopropyl)amino]ethylamino]ethylamino]ethyl]dodecanamide CAS No. 93064-99-4](/img/structure/B14352214.png)
N-[2-[2-[2-[bis(3-amino-3-oxopropyl)amino]ethylamino]ethylamino]ethyl]dodecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-[2-[bis(3-amino-3-oxopropyl)amino]ethylamino]ethylamino]ethyl]dodecanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to react dodecanoic acid with ethylenediamine to form an amide intermediate. This intermediate is then further reacted with bis(3-amino-3-oxopropyl)amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and purification techniques like crystallization and chromatography ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-[2-[2-[bis(3-amino-3-oxopropyl)amino]ethylamino]ethylamino]ethyl]dodecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N-[2-[2-[2-[bis(3-amino-3-oxopropyl)amino]ethylamino]ethylamino]ethyl]dodecanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[2-[2-[2-[bis(3-amino-3-oxopropyl)amino]ethylamino]ethylamino]ethyl]dodecanamide involves its interaction with specific molecular targets and pathways. The compound’s multiple amino groups allow it to form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activity, signal transduction pathways, and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-[2-[2-[bis(3-amino-3-oxopropyl)amino]ethylamino]ethylamino]ethyl]stearamide: Similar structure but with a stearic acid moiety instead of dodecanoic acid.
N,N-Bis(2-(bis(carboxymethyl)amino)ethyl)-glycine:
Uniqueness
Its long aliphatic chain also contributes to its unique physical properties and interactions with other molecules .
Eigenschaften
CAS-Nummer |
93064-99-4 |
|---|---|
Molekularformel |
C24H50N6O3 |
Molekulargewicht |
470.7 g/mol |
IUPAC-Name |
N-[2-[2-[2-[bis(3-amino-3-oxopropyl)amino]ethylamino]ethylamino]ethyl]dodecanamide |
InChI |
InChI=1S/C24H50N6O3/c1-2-3-4-5-6-7-8-9-10-11-24(33)29-17-16-27-14-15-28-18-21-30(19-12-22(25)31)20-13-23(26)32/h27-28H,2-21H2,1H3,(H2,25,31)(H2,26,32)(H,29,33) |
InChI-Schlüssel |
FKQVOTKCYAQDQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NCCNCCNCCN(CCC(=O)N)CCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl [amino(cyano)methylidene]propanedioate](/img/structure/B14352140.png)


![5-Methyl-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14352175.png)


![N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14352190.png)
![N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide](/img/structure/B14352193.png)





